molecular formula C16H15ClN2O2 B15016540 N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B15016540
M. Wt: 302.75 g/mol
InChI Key: ZNFBOKLNCUFTDX-VCHYOVAHSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and an acetohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 2-(3-methylphenoxy)acetohydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in anhydrous ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anthelmintic activities.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to specific enzymes or receptors, disrupting their normal function and leading to the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorophenyl and methylphenoxy groups makes it particularly effective in certain applications, such as antimicrobial activity, compared to its analogs .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-5-4-7-14(9-12)21-11-16(20)19-18-10-13-6-2-3-8-15(13)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

ZNFBOKLNCUFTDX-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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